molecular formula C15H23N3O2S B057851 2,4,6-Triisopropylbenzenesulfonyl azide CAS No. 36982-84-0

2,4,6-Triisopropylbenzenesulfonyl azide

Cat. No.: B057851
CAS No.: 36982-84-0
M. Wt: 309.4 g/mol
InChI Key: AEMWUHCKKDPRSK-UHFFFAOYSA-N
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Description

2,4,6-Triisopropylbenzenesulfonyl azide (CAS 36982-84-0) is a sterically hindered sulfonyl azide characterized by three isopropyl groups at the 2-, 4-, and 6-positions of the benzene ring. Its bulky substituents confer unique electronic and steric properties, making it a preferred reagent for selective azide transfer reactions in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The primary synthetic route for TPS-N3 involves the nucleophilic substitution of 2,4,6-triisopropylbenzenesulfonyl chloride with sodium azide (NaN3). This method is widely adopted due to its simplicity and high yield under controlled conditions .

Reaction Overview

The general reaction proceeds as follows:
2,4,6-Triisopropylbenzenesulfonyl chloride+NaN3TPS-N3+NaCl\text{2,4,6-Triisopropylbenzenesulfonyl chloride} + \text{NaN}_3 \rightarrow \text{TPS-N3} + \text{NaCl}

This exothermic reaction typically employs polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) to facilitate the substitution. The use of NaN3 ensures complete conversion, with yields exceeding 85% under optimal conditions .

Stepwise Mechanism

  • Nucleophilic Attack : The azide ion (N3⁻) attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing the chloride leaving group.

  • Stabilization : The bulky triisopropyl groups stabilize the transition state, reducing side reactions and enhancing regioselectivity .

Industrial-Scale Production Methods

Industrial production of TPS-N3 prioritizes safety and scalability. The compound’s explosive nature necessitates stabilization, typically achieved by maintaining a 10–15% water content during storage and transport .

Optimization of Reaction Conditions

Experimental optimization focuses on solvent systems, stoichiometry, and temperature. Data from analogous reactions (e.g., tosyl azide synthesis) provide insights into potential improvements for TPS-N3 .

Comparative Solvent Studies

Solvent SystemReaction Time (h)Yield (%)Purity (%)
MeCN/H2O (9:1)4.59098
DMF/H2O (8:2)3.08595
THF/H2O (7:3)6.07892

MeCN/H2O emerges as the optimal solvent, balancing reaction rate and product stability. Substituting NaN3 with trimethylsilyl azide (TMS-N3) in anhydrous conditions has been attempted but yields inferior results (65–70%) due to incomplete conversion .

Comparative Analysis with Related Sulfonyl Azides

TPS-N3’s steric bulk differentiates it from other sulfonyl azides:

CompoundSteric HindranceTypical Yield (%)Applications
TPS-N3 High85–90Sterically hindered diazo compounds
Tosyl Azide Low75–80General diazo transfer
Mesyl Azide Moderate70–75Small-molecule amination

TPS-N3’s hindered structure enables selective reactions unattainable with less bulky analogs, justifying its use in synthesizing complex natural products .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triisopropylbenzenesulfonyl azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include potassium enolates (KHMDS) and oxazolidinones as chiral auxiliaries . The reactions are typically carried out under mild conditions to prevent the decomposition of the azide group.

Major Products Formed

The major products formed from reactions involving this compound include α-azido derivatives and α-amino acids .

Scientific Research Applications

Diazo Transfer Reactions

Trisyl azide is primarily used as a reagent for diazo transfer reactions. It facilitates the conversion of ketones into sterically hindered β\beta -diazo ketones under phase-transfer conditions, yielding higher product yields compared to traditional methods . This property is particularly advantageous in synthetic organic chemistry where diazo compounds are valuable intermediates.

Synthesis of Azido Derivatives

The compound is effective in azide transfer reactions to potassium enolates (KHMDS), allowing for the formation of β\beta -azido derivatives. This application is crucial in synthesizing various functionalized compounds that are useful in medicinal chemistry .

Stereoselective Synthesis

Trisyl azide plays a significant role in stereoselective diversity-oriented synthesis, particularly in the functionalization of saccharides. This application is vital for producing complex carbohydrates with specific stereochemical configurations necessary for biological activity .

Meyer’s Lactamization

The compound is also employed in Meyer’s lactamization, a reaction used to synthesize lactams from amino acids or amines. This reaction highlights the utility of trisyl azide in creating cyclic structures that are prevalent in many natural products and pharmaceuticals .

Antidote Development

Research has indicated that trisyl azide can be utilized in the development of antidotes against anthrax lethal factor intoxication. This application underscores the compound's potential in biochemistry and therapeutic development .

Bacterial RNA Polymerase Inhibition

The compound has shown promise as an inhibitor of bacterial RNA polymerase, which is essential for transcription in bacteria. This property could lead to new antibiotic strategies targeting bacterial infections .

Case Studies

ApplicationDescriptionReference
Diazo Transfer Reactions Improved yields of β\beta -diazo ketones through phase-transfer conditions
Synthesis of Azido Derivatives Formation of β\beta -azido derivatives via potassium enolates
Stereoselective Synthesis Functionalization of saccharides with high stereoselectivity
Meyer’s Lactamization Synthesis of lactams from amino acids
Antidote Development Potential antidote for anthrax intoxication
Bacterial RNA Polymerase Inhibition Inhibitory effects on bacterial transcription mechanisms

Comparison with Similar Compounds

Key Physical and Spectral Data:

  • Spectral Features :
    • ¹H NMR (CDCl₃) : δ 2.3 (s, 3H), 2.67 (s, 6H), 7.02 (s, 2H) .
    • ¹³C NMR (CDCl₃) : δ 21.1, 22.7, 132.2, 133.3, 139.9, 144.6 .
    • IR (KBr) : Peaks at 2122 cm⁻¹ (N₃ stretch), 2382 cm⁻¹ (S=O), and 3276 cm⁻¹ (C-H) .
  • Synthesis : Typically prepared from 2,4,6-triisopropylbenzenesulfonyl chloride via sodium azide displacement .

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Stability

The electronic and steric profiles of sulfonyl azides are dictated by their aromatic substituents. Below is a comparison with key analogues:

Compound Substituents Electronic Effect Steric Bulk Primary Applications
2,4,6-Triisopropylbenzenesulfonyl azide Three isopropyl groups Electron-donating High Azido transfer, carbene generation
Tosyl azide (p-toluenesulfonyl azide) Methyl group Mildly electron-donating Low General diazo transfer, triazole synthesis
Triflyl azide (trifluoromethanesulfonyl azide) CF₃ group Strongly electron-withdrawing Moderate Diazo transfer, electrophilic amination
2,4,6-Trimethylbenzenesulfonyl azide Three methyl groups Electron-donating Moderate Model studies in enzymatic amination

Key Observations :

  • Steric Bulk : The triisopropyl groups in this compound hinder undesired side reactions (e.g., triazole formation) and stabilize reactive intermediates like carbenes .
  • Electronic Effects : Electron-donating groups (e.g., isopropyl, methyl) enhance azido transfer efficiency, while electron-withdrawing groups (e.g., CF₃) favor diazo pathways .

Reaction Efficiency in Diazo/Azido Transfer

A study comparing sulfonyl azides in α-diazo ketone synthesis demonstrated the superiority of this compound (TIBSA) over analogues :

Sulfonyl Azide Substrate (α-Aryl Ketone) Yield (%) Conditions
TIBSA Electron-rich aryl ring 85–92 DBU, toluene, 0°C
p-Nitrobenzenesulfonyl azide Electron-rich aryl ring 45–55 DBU, toluene, 0°C
Tosyl azide Electron-rich aryl ring 60–70 DBU, toluene, 0°C

Mechanistic Insight :

  • TIBSA’s steric bulk prevents premature decomposition of the enolate intermediate, while its electron-donating groups stabilize the transition state during azido transfer .

Biological Activity

2,4,6-Triisopropylbenzenesulfonyl azide (TrisN3) is a versatile compound in organic synthesis, particularly noted for its biological activity. This article explores its mechanisms of action, biological effects, and potential applications in various fields such as medicinal chemistry and biochemistry.

This compound is characterized by its azide functional group, which is known for its reactivity in click chemistry and other synthetic applications. Its structure can be represented as follows:

C15H22N3O2S\text{C}_{15}\text{H}_{22}\text{N}_{3}\text{O}_{2}\text{S}

The compound's unique properties stem from the presence of the sulfonyl group and the azide moiety, which facilitate various chemical transformations.

Antibacterial Activity

Research indicates that TrisN3 exhibits significant antibacterial properties. In a study evaluating its effects on bacterial RNA polymerases (RNAPs), it was found to inhibit the activity of these enzymes, which are crucial for bacterial transcription. The compound demonstrated effective inhibition against several Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 0.04 µg/mL against Streptococcus species .

Enzyme Inhibition

TrisN3 has been shown to interact with various enzymes through a mechanism involving nitrene transfer. This process facilitates C—H amination reactions catalyzed by Rieske dioxygenases, leading to the formation of cyclic sulfonamides (sultams), which possess diverse biological activities . The ability to modify biological molecules through such reactions highlights TrisN3's potential as a tool in drug development.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been conducted to understand how modifications to TrisN3 affect its biological activity. Variations in substituents on the benzene ring and alterations to the azide group have been systematically studied to optimize antibacterial efficacy and minimize toxicity . The SAR findings suggest that specific structural configurations enhance the compound's ability to inhibit bacterial growth.

Case Studies

  • Inhibition of C. parvum : A derivative of TrisN3 was evaluated for its efficacy against Cryptosporidium parvum, a significant pathogen causing gastrointestinal infections. The compound exhibited an EC50 value of 6.4 nM, demonstrating potent inhibitory effects on the pathogen's growth in host cells .
  • Antimicrobial Screening : In a comprehensive antimicrobial screening, TrisN3 derivatives were tested against a panel of microbial strains. The results indicated broad-spectrum activity with notable effectiveness against both aerobic and anaerobic bacteria .

Data Table: Biological Activity Summary

Biological Activity Target Organism Effect Concentration (µg/mL)
AntibacterialStreptococcus salivariusInhibition of RNAP0.04
AntimicrobialC. parvumGrowth inhibitionEC50 = 6.4 nM
C—H AminationVarious substratesFormation of sultams5 mM

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of 2,4,6-triisopropylbenzenesulfonyl azide in organic chemistry?

This reagent is widely used as a diazo transfer agent to generate diazo compounds from enolates or other nucleophiles. It facilitates stereoselective introduction of azido groups, as demonstrated in the diastereoselective synthesis of (S,S)-azido intermediates via reaction with lithium enolates . Additionally, it serves as a precursor for generating azo compounds (diimines) under basic conditions, enabling selective reduction of alkenes in polymer and natural product synthesis .

Q. How should researchers handle and store this compound to ensure stability?

The compound is moisture-sensitive and typically stabilized with 15% water (w/w) to prevent decomposition . Storage at -20°C in airtight containers under inert gas (e.g., nitrogen) is recommended to minimize degradation. Handling in a fume hood with personal protective equipment (gloves, goggles, N95 mask) is critical due to its potential carcinogenicity at concentrations >0.1% .

Q. What analytical methods are suitable for characterizing reactions involving this reagent?

High-performance liquid chromatography (HPLC) with purity thresholds >95% is commonly used for quality control . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are essential for structural elucidation of intermediates. Thermal stability can be assessed via differential scanning calorimetry (DSC), noting its decomposition temperature of ~110–112°C .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of azido group transfer using this reagent?

The bulky 2,4,6-triisopropylphenyl group imposes steric control during reactions, favoring axial attack on enolate intermediates. Computational studies (e.g., density functional theory) could model transition states to rationalize diastereoselectivity, building on methodologies like Becke’s hybrid functional for thermochemical accuracy . Experimental kinetic studies under varying temperatures and solvents (e.g., THF vs. DMF) may further elucidate steric and electronic effects .

Q. How can researchers troubleshoot side reactions, such as premature decomposition, during large-scale syntheses?

Exothermic decomposition risks can be mitigated by controlled addition rates, low-temperature reaction conditions (-78°C), and dilution with anhydrous solvents (e.g., THF) . Incorporating stabilizers (e.g., water) and real-time monitoring via in situ FTIR or Raman spectroscopy helps detect intermediate instability. Comparative studies with alternative sulfonyl azides (e.g., diphenylphosphoryl azide) may identify structural optimizations .

Q. What strategies enhance the reagent’s compatibility with sensitive functional groups?

The steric bulk of the triisopropylphenyl group reduces nucleophilic interference, enabling reactions in the presence of esters, ketones, or organometallic complexes . For acid-sensitive substrates, using non-polar solvents (e.g., toluene) and mild bases (e.g., KHMDS) minimizes side reactions. Protecting group strategies (e.g., silyl ethers) can further enhance selectivity in multi-step syntheses .

Q. Safety and Regulatory Considerations

Q. What safety protocols are critical given the carcinogenic potential of this compound?

While carcinogenicity data are limited, it is classified as a potential carcinogen above 0.1% concentration . Work should adhere to OSHA guidelines (e.g., hazard class 8, packing group II) . Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal via licensed hazardous waste facilities. Emergency protocols for skin/eye exposure include immediate flushing with water and medical consultation .

Q. Data Contradictions and Research Gaps

Q. How do discrepancies in reported physical properties (e.g., melting point) impact experimental reproducibility?

Variations in melting points (e.g., 40–44°C in some suppliers vs. 92–94°C for the precursor chloride ) may arise from impurities or polymorphic forms. Researchers should verify purity via HPLC and standardize recrystallization protocols (e.g., using ethanol or chloroform) .

Q. What are unresolved questions regarding the compound’s ecological and toxicological profile?

No data exist on its ecotoxicity, persistence, or biodegradability . Collaborative studies using OECD test guidelines (e.g., Daphnia magna acute toxicity assays) are needed to assess environmental risks. Computational toxicology models (e.g., QSAR) could predict metabolite hazards .

Properties

IUPAC Name

N-diazo-2,4,6-tri(propan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-9(2)12-7-13(10(3)4)15(14(8-12)11(5)6)21(19,20)18-17-16/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMWUHCKKDPRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N=[N+]=[N-])C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327323
Record name 2,4,6-Triisopropylbenzene-sulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36982-84-0
Record name Trisyl azide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36982-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Triisopropylbenzene-sulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2,4,6-triisopropylbenzenesulfonyl chloride (18.2 g, 60.0 mmol) in reagen acetone (70 mL) is added a solution of sodium azide (4.3 g, 60 μmol) in ethanol-H2O 1:1 (40 mL). The temperature of the mixture rises from 21° C. to 29° C. during the addition. After stirring at room temperature for 2 hours, the reaction mixture is partitioned between dichloromethane and half saturated brine. The aqueous solution is extracted with dichloromethane (3×), the combined organic solution is washed with half saturated brine, and dried (magnesium sulfate). Removal of solvent in vacuo gives a colorless oil which is purified by flash chromatography (silica gel, hexane ethyl acetate/4:1) to yield the title compound as a white solid, 18.5 g; mp 44°-44.5° C. (Evans, D., et al, Journal of the American Chemical Society 112:4011 (1990); mp 43°-44° C.).
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ethanol H2O
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40 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a stirred solution of 2,4,6-triisopropylbenzenesulfonyl chloride (5.0 g, 16.5 mmol, Aldrich, 97%) in reagent grade acetone (20 mL), initially at 17° C., is added a solution of sodium azide (1.18 g, 18.2 mmol) in water (5 mL) and ethanol (5 mL). The mixture is warmed to 27° C. during the addition. After 2 hours, the reaction is partitioned between dichloromethane and brine. The aqueous solution is extracted with dichloromethane (3×). The combined organic extracts are dried (magnesium sulfate) and concentrated in vacuo. The colorless oil is purified by flash chromatography (silica gel, hexane-dichloromethane, 4:1) to afford the title compound as a white solid, 4.93 g; mp 44°-44.5° C. (Evans, D. A., et. al., Journal of the American Chemical Society 112:4011-4030 (1990); mp 43°-44° C.).
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5 g
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20 mL
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1.18 g
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5 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4,6-Triisopropylbenzenesulfonyl azide
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2,4,6-Triisopropylbenzenesulfonyl azide
Reactant of Route 5
2,4,6-Triisopropylbenzenesulfonyl azide
Reactant of Route 6
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